N-{2'-[2-(1H-imidazol-1-yl)ethoxy]biphenyl-3-yl}acetamide
Description
Synthesis Analysis
Research into the synthesis of similar compounds, including those with imidazol-1-yl groups, has been conducted to explore their potential applications and properties. For example, studies have described the synthesis of pyrazole-acetamide derivatives and their characterization through various spectroscopic methods, highlighting the influence of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019). Similarly, Duran and Canbaz (2013) synthesized imidazol-thioacetamide derivatives, confirming their structures with spectroscopic techniques and investigating their acidity constants, which provides insight into the synthesis and analysis of related compounds (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated. For instance, the crystal structure and molecular docking analysis of certain acetamide derivatives have been studied, revealing their potential anticancer activity through in silico modeling (Sharma et al., 2018). These studies offer valuable insights into the molecular structure analysis of N-{2'-[2-(1H-imidazol-1-yl)ethoxy]biphenyl-3-yl}acetamide by analogy.
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing the imidazol-1-yl group have been the subject of research, focusing on their coordination complexes, antioxidant activities, and potential as antibacterial agents. For example, novel coordination complexes of pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, emphasizing the role of molecular structure in their reactivity (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, of similar compounds have been extensively studied, contributing to our understanding of how these properties influence the compound's overall behavior and potential applications. For instance, the structural determination through X-ray crystallography provides insights into the solid-state structure and potential intermolecular interactions (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pKa values, and stability, have been analyzed to understand the compound's behavior in various conditions. The determination of pKa values of imidazol-thioacetamide derivatives, for example, highlights the compound's acidity and potential reactivity (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-[3-[2-(2-imidazol-1-ylethoxy)phenyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-15(23)21-17-6-4-5-16(13-17)18-7-2-3-8-19(18)24-12-11-22-10-9-20-14-22/h2-10,13-14H,11-12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOKLHSSBYXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2OCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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